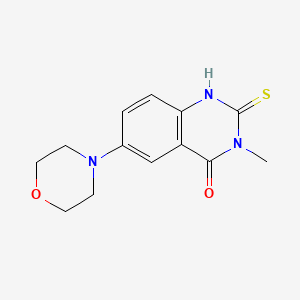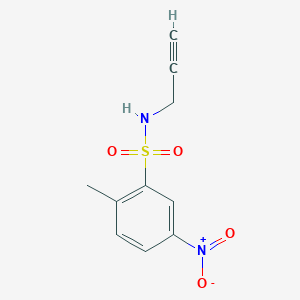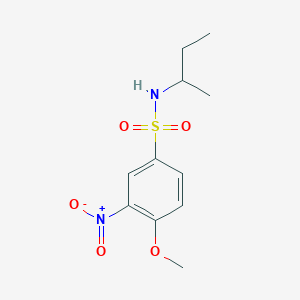
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, also known as NSC 710305, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, which make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been found to have potent inhibitory effects on several kinases, including EGFR, HER2, and VEGFR, which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one in lab experiments include its potent inhibitory effects on various enzymes and receptors, its potential as an anti-cancer agent, and its neuroprotective effects. However, the limitations of using this compound include its potential toxicity and the need for further research on its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. One potential direction is the development of more potent and selective inhibitors of specific kinases and receptors. Another potential direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has been studied extensively, and several methods have been developed for its preparation. One of the most commonly used methods involves the reaction of 2-aminobenzonitrile with morpholine and dimethyl sulfoxide in the presence of sulfur and sodium methoxide.
Aplicaciones Científicas De Investigación
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has been used in a variety of scientific research applications, including drug discovery, cancer research, and neuroscience. This compound has been found to have potent inhibitory effects on several enzymes and receptors, making it a valuable tool for drug discovery.
Propiedades
IUPAC Name |
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-15-12(17)10-8-9(16-4-6-18-7-5-16)2-3-11(10)14-13(15)19/h2-3,8H,4-7H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEZZNOJWLCXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7461292.png)

![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)



![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)

![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)


